molecular formula C14H14BrN3O2S B10967700 2-{[(2-bromophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(2-bromophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10967700
M. Wt: 368.25 g/mol
InChI Key: RXFUGAANGIJTIZ-UHFFFAOYSA-N
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Description

2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide is a complex organic compound that features a bromobenzamide moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzamide moiety can interact with enzymes, potentially inhibiting their activity. The thiazole ring may also play a role in binding to specific proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: Shares the bromobenzamide moiety but lacks the thiazole ring.

    Thiazole-5-carboxamide: Contains the thiazole ring but lacks the bromobenzamide moiety.

Uniqueness

2-(2-Bromobenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide is unique due to the combination of the bromobenzamide and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .

Properties

Molecular Formula

C14H14BrN3O2S

Molecular Weight

368.25 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-6-4-5-7-10(9)15/h4-7H,1-3H3,(H,16,17,19)

InChI Key

RXFUGAANGIJTIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Br)C(=O)N(C)C

Origin of Product

United States

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